![molecular formula C14H11ClN2O2S B5882823 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)
2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide, commonly known as CPTH, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. CPTH is a potent inhibitor of histone acetyltransferase (HAT) and has been shown to have a variety of effects on cellular processes.
Mecanismo De Acción
CPTH inhibits 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide by binding to the acetyl-CoA binding site on the enzyme. This prevents the enzyme from acetylating histones and thus regulates gene expression. CPTH has also been shown to inhibit the activity of other enzymes, including p300/CBP-associated factor (PCAF) and cyclic AMP-responsive element binding protein (CREB)-binding protein (CBP).
Biochemical and Physiological Effects:
CPTH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. Additionally, CPTH has been shown to reduce inflammation in animal models of disease. CPTH has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPTH is its specificity for 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide and its ability to inhibit the activity of other enzymes. This makes it a useful tool for studying the role of 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide in cellular processes and for developing potential therapies for diseases. However, one limitation of CPTH is its low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound.
Direcciones Futuras
There are several future directions for research on CPTH. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the development of more potent and selective inhibitors of 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide. Additionally, further research is needed to fully understand the effects of CPTH on cellular processes and to identify potential therapeutic applications for the compound.
In conclusion, CPTH is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. Its ability to inhibit 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide and regulate gene expression makes it a useful tool for studying cellular processes and for developing potential therapies for diseases. However, further research is needed to fully understand the effects of CPTH and to identify potential therapeutic applications for the compound.
Métodos De Síntesis
The synthesis of CPTH involves a multi-step process that begins with the reaction of 2-chlorobenzoyl chloride with 2-aminophenol to form 2-chloro-N-(2-hydroxyphenyl)benzamide. This intermediate is then reacted with thiourea to form 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide. The yield of this process is approximately 40%.
Aplicaciones Científicas De Investigación
CPTH has been shown to have a variety of applications in scientific research. It is a potent inhibitor of 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide, which is an enzyme that acetylates histones and plays a critical role in regulating gene expression. CPTH has been used to study the role of 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide in cancer, neurodegenerative diseases, and inflammation. Additionally, CPTH has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Propiedades
IUPAC Name |
2-chloro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-10-6-2-1-5-9(10)13(19)17-14(20)16-11-7-3-4-8-12(11)18/h1-8,18H,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHWERFNYHOEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

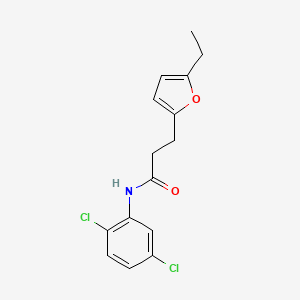
![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)



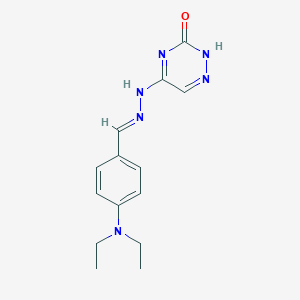
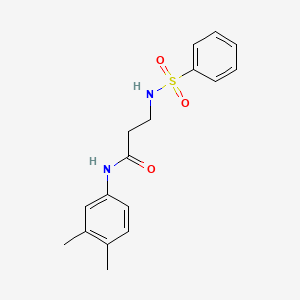
![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)

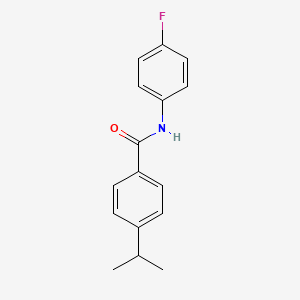
![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)
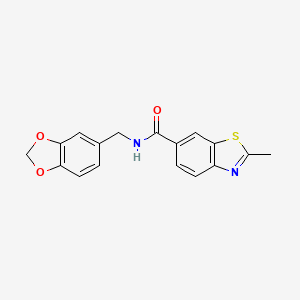
![N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B5882831.png)